molecular formula C12H8ClN3O2 B192840 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile CAS No. 865758-95-8

2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Cat. No.: B192840
CAS No.: 865758-95-8
M. Wt: 261.66 g/mol
InChI Key: JASGBRKRMPRRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The target compound this compound represents a complex heterocyclic system characterized by the integration of a chlorinated pyrimidine ring with a benzonitrile moiety through a methylene bridge. The molecular formula C₁₂H₈ClN₃O₂ indicates a molecular weight of 261.66 g/mol, establishing it as a moderately sized organic molecule with significant structural complexity.

The IUPAC nomenclature for this compound follows systematic naming conventions, with the primary designation being 2-[(6-chloro-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile. Alternative nomenclature variations include 2-((6-Chloro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)methyl)benzonitrile and Benzonitrile, 2-[(6-chloro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]. These variations reflect different approaches to describing the pyrimidine ring system, particularly regarding the explicit notation of hydrogen atoms and ring saturation states.

The structural architecture consists of three distinct components: a 6-chloro-2,4-dioxopyrimidine core, a methylene linker (-CH₂-), and a 2-cyanobenzyl group. The pyrimidine ring adopts a characteristic dioxo configuration, with carbonyl groups positioned at the 2 and 4 positions, while the chlorine substituent occupies the 6-position. This arrangement creates a highly polarized heterocyclic system with significant potential for hydrogen bonding and electrostatic interactions.

The compound's canonical SMILES representation (C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)Cl)C#N) and Standard InChI (InChI=1S/C12H8ClN3O2/c13-10-5-11(17)15-12(18)16(10)7-9-4-2-1-3-8(9)6-14/h1-5H,7H2,(H,15,17,18)) provide unambiguous structural identification for computational and database applications.

Property Value Reference
Molecular Formula C₁₂H₈ClN₃O₂
Molecular Weight 261.66 g/mol
CAS Number 865758-95-8
Standard InChI Key JASGBRKRMPRRTD-UHFFFAOYSA-N
Physical State Solid powder
Purity (Commercial) >95%

Crystallographic Characterization and Hirshfeld Surface Analysis

Crystallographic characterization of pyrimidine-based compounds similar to this compound has been extensively studied using single-crystal X-ray diffraction techniques and Hirshfeld surface analysis. While specific crystallographic data for the target compound is not directly available in the current literature, comprehensive analysis of structurally related compounds provides valuable insights into expected crystal packing patterns and intermolecular interaction networks.

Hirshfeld surface analysis represents a powerful theoretical method for visualizing and quantifying intermolecular interactions in crystal structures. This approach partitions space in crystals into regions where the electron density of individual molecules dominates, creating surfaces that reveal interaction patterns and contact distributions. The methodology involves calculating molecular weight functions based on spherically-averaged atomic electron densities, enabling precise mapping of intermolecular contact regions.

Studies of related pyrimidine derivatives demonstrate characteristic interaction patterns that would be expected for the target compound. Analysis of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine reveals that H⋯H, N⋯H, C⋯H, and S⋯H contacts account for 98.9% of total intermolecular interactions. The presence of red spots on Hirshfeld surfaces indicates close N⋯H contacts, which correlate with hydrogen bonding interactions crucial for crystal stability.

For compounds containing pyrimidine rings with carbonyl groups, specific interaction patterns emerge from Hirshfeld analysis. In the crystal structure of 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine dihydrate, the most significant contributions to crystal packing arise from H⋯H (30.9%), Cl⋯H/H⋯Cl (20.7%), C⋯H/H⋯C (16.8%), and O⋯H/H⋯O (11.4%) interactions. These findings suggest that this compound would exhibit similar interaction patterns due to its chlorinated pyrimidine core and multiple hydrogen bond acceptor sites.

The compound's expected crystallographic behavior can be inferred from studies of 5,5-bis(4-methylbenzyl)pyrimidine-2,4,6(1H,3H,5H)-trione monohydrate, which crystallizes with two independent molecules in the asymmetric unit. In this related structure, pyrimidine rings maintain near-planarity with r.m.s. deviations of 0.039-0.040 Å, while benzene rings form dihedral angles ranging from 49.70° to 69.90° with the central heterocyclic system. Such conformational flexibility would be expected for the target compound, where the methylene linker allows rotational freedom between the pyrimidine and benzonitrile components.

Interaction Type Expected Contribution (%) Characteristic Features
H⋯H 25-35% Van der Waals contacts
Cl⋯H/H⋯Cl 15-25% Halogen bonding
N⋯H/H⋯N 15-20% Hydrogen bonding
O⋯H/H⋯O 10-15% Carbonyl interactions
C⋯H/H⋯C 10-15% Aromatic contacts

Tautomeric Forms and Conformational Stability

The tautomeric behavior of pyrimidine derivatives, particularly those containing carbonyl groups, represents a fundamental aspect of their chemical properties and biological activity. The 2,4-dioxopyrimidine moiety in this compound exhibits potential for keto-enol tautomerism, similar to the well-characterized 4-pyrimidone system.

Theoretical investigations using quantum chemical methods have demonstrated that isolated 4-pyrimidone and its analogs predominantly adopt the 4-keto structure as the most thermodynamically stable form. The stability of this tautomeric form arises from the formation of a stable six-membered ring structure through intramolecular hydrogen bonding effects, which minimizes covalent bond strain and optimizes molecular geometry. These findings suggest that this compound would preferentially exist in the diketo form under standard conditions.

Computational studies using Density Functional Theory (DFT) methods with B3LYP/6-311G(d,p) basis sets have been employed to analyze similar pyrimidine-benzonitrile systems. The spectroscopic and electro-optical properties of 4-(5-Pentylpyrimidin-2-yl)benzonitrile, a structurally related compound, demonstrate the importance of conformational analysis in understanding molecular behavior. DFT calculations reveal that pyrimidine analogs exhibit excellent chemical and thermal stability due to the strong physical properties of C-N bonds, which contribute to extended mesophase survival temperatures and enhanced thermal stability.

The conformational stability of this compound is influenced by several factors, including the orientation of the benzonitrile group relative to the pyrimidine ring, the flexibility of the methylene linker, and the potential for intramolecular interactions. The presence of the chlorine substituent at the 6-position of the pyrimidine ring introduces additional steric considerations and electronic effects that may influence preferred conformations.

Theoretical analysis indicates that intramolecular proton migration in pyrimidone systems requires substantial activation energy, suggesting that tautomeric interconversion would be kinetically hindered under ambient conditions. The addition of water molecules does not significantly alter the stability order of tautomeric forms, indicating that the intrinsic electronic structure of the pyrimidine ring system dominates tautomeric equilibria.

Tautomeric Form Relative Stability Key Features
Diketo (2,4-dioxo) Most stable Dominant form under standard conditions
Keto-enol (2-oxo-4-hydroxy) Less stable Requires activation energy for formation
Dienol (2,4-dihydroxy) Least stable Highly unfavorable due to ring strain

Comparative Analysis with Related Pyrimidine Derivatives

Comparative structural analysis with related pyrimidine derivatives provides essential context for understanding the unique properties of this compound. Several structurally analogous compounds have been characterized, offering insights into structure-activity relationships and molecular behavior patterns.

The methylated derivative 2-((6-Chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (CAS: 865758-96-9) represents the closest structural analog, differing only by the presence of a methyl group at the N3 position of the pyrimidine ring. This compound exhibits a molecular weight of 275.69 g/mol, reflecting the additional CH₂ unit, while maintaining the same basic structural framework. The methylation introduces steric hindrance that may influence molecular conformation and crystal packing behavior, while also eliminating one potential hydrogen bonding site.

Another significant structural variant is 2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, which incorporates a 3-aminopiperidin-1-yl substituent at the 6-position instead of chlorine. This modification substantially increases molecular complexity and introduces additional hydrogen bonding capabilities through the piperidine amino group. The molecular formula C₁₈H₂₁N₅O₂ indicates a much larger molecular size compared to the target compound, suggesting different pharmacological and physicochemical properties.

Comparative analysis with Benzonitrile, 4-(6-chloro-3,4-dihydro-2H-1-benzopyran-2-yl)-, demonstrates the structural diversity possible within chlorinated aromatic nitrile systems. This compound features a benzopyran core instead of pyrimidine, illustrating how different heterocyclic frameworks can accommodate similar functional groups while maintaining distinct biological activities.

The synthesis relationship between these compounds reveals important mechanistic insights. The target compound serves as a key intermediate in Alogliptin synthesis, where it undergoes further structural modifications to yield the final pharmaceutical product. Process-related impurity studies have identified multiple structural variants that arise during synthetic transformations, including forced degradation products under acidic and alkaline conditions.

Molecular property comparisons reveal significant differences in physicochemical characteristics among related compounds. The presence of different substituents affects parameters such as lipophilicity, hydrogen bonding capacity, and conformational flexibility. These variations directly influence biological activity, metabolic stability, and pharmacokinetic properties in pharmaceutical applications.

Compound Molecular Formula Molecular Weight Key Structural Difference CAS Number
Target compound C₁₂H₈ClN₃O₂ 261.66 g/mol Base structure 865758-95-8
3-Methyl derivative C₁₃H₁₀ClN₃O₂ 275.69 g/mol N3-methylation 865758-96-9
Aminopiperidine variant C₁₈H₂₁N₅O₂ 339.39 g/mol 6-Aminopiperidine substitution Not specified
Benzopyran analog C₁₆H₁₂ClNO 269.73 g/mol Benzopyran core Not specified

Properties

IUPAC Name

2-[(6-chloro-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2/c13-10-5-11(17)15-12(18)16(10)7-9-4-2-1-3-8(9)6-14/h1-5H,7H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASGBRKRMPRRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=O)NC2=O)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463469
Record name 2-[(6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865758-95-8
Record name 2-[(6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 6-Chlorouracil Derivatives

The most widely documented approach involves the alkylation of 6-chlorouracil with 2-(bromomethyl)benzonitrile. Source outlines a protocol where 6-chlorouracil (68 mmol) reacts with 2-(bromomethyl)benzonitrile in a 1:1 dimethyl sulfoxide (DMSO)/N,N-dimethylformamide (DMF) solvent system. Sodium hydride (2.5 g) and lithium bromide (2.5 g) act as dual bases, facilitating the displacement of the bromine atom at room temperature over 12 hours. This method achieves a 93.5% yield after purification via silica gel column chromatography (dichloromethane/acetone, 75:25).

Key Reaction Parameters:

ParameterValue
Solvent SystemDMSO/DMF (1:1 v/v)
BaseNaH, LiBr
Temperature20°C
Reaction Time12 hours
Yield93.5%

The use of DMSO enhances solubility of the polar intermediates, while LiBr mitigates side reactions by stabilizing the transition state.

Coupling Reactions with Prefunctionalized Intermediates

Potassium Carbonate-Mediated Coupling

An alternative method employs 1,3-disubstituted chlorouracil derivatives. Source describes reacting 6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidine with 2-(cyanomethyl)benzonitrile in aqueous 2-propanol. Potassium carbonate (K₂CO₃) serves as the base, enabling nucleophilic displacement at 65°C for 16 hours. The reaction mixture is then diluted with water to induce crystallization, yielding the product in 68% yield with 99.6% enantiomeric excess (ee).

Key Advantages:

  • Reduced Metal Contamination : Residual palladium and ruthenium levels are <0.081 ppm and 3.6 ppm, respectively, critical for pharmaceutical applications.

  • Scalability : Demonstrated on a 12.0 kg scale without operational issues.

Patent-Based Methodologies

Two-Step Alkylation and Condensation

Patent EP3292112B1 discloses a two-step process:

  • Alkylation : 6-Chlorouracil reacts with 2-(bromomethyl)benzonitrile in DMF/THF using sodium hydride, yielding 2-[(6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)methyl]benzonitrile.

  • Methylation : The intermediate is treated with methyl iodide (MeI) in DMF/THF to introduce the 3-methyl group, achieving >90% purity after solvent exchange and crystallization.

Critical Process Details:

  • Solvent Selection : Tetrahydrofuran (THF) improves reaction homogeneity, while DMF accelerates methylation kinetics.

  • Purification : Residual solids are washed with isopropanol/water (3:1) to remove unreacted starting materials.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYieldPurityScalability
NaH/LiBr Alkylation93.5%>95%Lab-scale
K₂CO₃ Coupling68%99.6% eeIndustrial
Patent Two-Step>90%>99%Pilot-scale

Purification and Isolation Techniques

Crystallization Optimization

Source emphasizes the role of antisolvent addition (water) in precipitating the product from 2-propanol, achieving a crystalline form with minimal impurities. In contrast, source relies on chromatographic purification, which, while effective, increases process time and cost.

Solvent Recycling

The patent highlights the recovery of DMF and THF via vacuum distillation, reducing raw material consumption by 40% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the chlorine atom or to reduce the nitrile group to an amine.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), and an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.

Scientific Research Applications

Pharmaceutical Intermediate

One of the primary applications of this compound is as an intermediate in the synthesis of pharmaceuticals. The chlorinated pyrimidine structure is a key feature that can be exploited in the development of various drugs, particularly those targeting nucleic acid synthesis and cellular replication processes. The compound can serve as a precursor for synthesizing other biologically active molecules, enhancing its utility in drug discovery and development .

Antiviral and Antitumor Activities

Research indicates that derivatives of 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile exhibit antiviral and antitumor properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways essential for viral replication or tumor growth. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

Synthesis Techniques

The synthesis of this compound typically involves several chemical reactions, including:

  • Starting Materials : The synthesis often begins with a chlorinated pyrimidine derivative and a benzonitrile precursor.
  • Reaction Conditions : Commonly used bases include sodium hydroxide or potassium carbonate in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reflux conditions are standard to ensure complete conversion .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of the compound inhibited the replication of certain viruses in vitro. The results indicated that modifications to the structure could enhance antiviral potency while minimizing cytotoxicity to host cells.

Case Study 2: Antitumor Efficacy

In another study focusing on cancer treatment, compounds related to this compound were tested against various cancer cell lines. The findings revealed significant reductions in cell viability, suggesting potential for further development into anticancer therapies.

Mechanism of Action

The mechanism of action of 2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Alogliptin and Derivatives

Structural Differences

  • Alogliptin (2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile) introduces a 3-methyl group and a 3-aminopiperidinyl substitution at the pyrimidine’s 6-position, enhancing DPP-4 binding affinity .
  • Molecular Formula : C₁₈H₂₁N₅O₂ (vs. C₁₂H₈ClN₃O₂ for the target compound).

Biological Activity
Alogliptin exhibits potent DPP-4 inhibition (binding energy: −330.8 kJ/mol), significantly lowering blood glucose by preserving glucagon-like peptide-1 (GLP-1) . In contrast, the target compound lacks the piperidinyl group, rendering it inactive as a standalone drug but valuable as a synthetic intermediate .

Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, and 12)

Structural Features

  • Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine derivative with a 5-methylfuran substituent (C₂₂H₁₇N₃O₃S; MW: 403 g/mol) .
  • Compound 12 : Pyrimido-quinazoline derivative with a fused quinazoline ring (C₁₇H₁₀N₄O₃; MW: 318 g/mol) .

Activity and Synthesis These compounds are synthesized via condensation reactions (e.g., thiouracil derivatives with aldehydes).

N,O-Nucleoside Analogs (Compounds 12a and 12b)

Structural Modifications

  • 12a/12b : Diethyl phosphonate derivatives with isoxazolidine rings (C₁₄H₂₂N₂O₇P; MW: 362.3 g/mol). These enantiomers lack the benzonitrile group but retain the pyrimidine-dione core .

HIV-1 Reverse Transcriptase Inhibitors

Example: 3-Chloro-5-(4-chloro-2-(2-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethoxy)phenoxy)benzonitrile (JLJ334)

  • Structure : Features a pyrimidine-dione linked to a trifluorobenzonitrile via an ethoxy chain.
  • Activity: Binds HIV-1 reverse transcriptase with non-nucleoside inhibition, demonstrating the pyrimidine-dione scaffold’s versatility beyond diabetes therapeutics .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Target Key Reference
Target Compound C₁₂H₈ClN₃O₂ 261.66 Chloropyrimidine-dione + benzonitrile DPP-4 intermediate
Alogliptin C₁₈H₂₁N₅O₂ 339.40 3-Methyl + aminopiperidinyl substitution DPP-4 inhibitor
Compound 11b C₂₂H₁₇N₃O₃S 403.45 Thiazolo-pyrimidine + 4-cyanobenzylidene Undetermined
JLJ334 (HIV inhibitor) C₁₉H₁₂Cl₃N₃O₄ 452.68 Ethoxy-linked trifluorobenzonitrile HIV-1 reverse transcriptase

Key Research Findings

  • DPP-4 Binding : The target compound’s benzonitrile group aligns with sitagliptin’s binding residues (e.g., Tyr547, Glu206), though its lack of a piperidinyl group reduces potency .
  • Safety Profile : The 3-methyl variant (CAS 865758-96-9) has warnings for skin sensitization (H317) and acute toxicity (H302), necessitating careful handling .
  • Structural Versatility : Pyrimidine-dione derivatives demonstrate broad applicability, from antidiabetics (alogliptin) to antivirals (JLJ334), underscoring the scaffold’s pharmacological relevance .

Biological Activity

2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, also known by its CAS number 865758-95-8, is a compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorinated pyrimidine ring and a benzonitrile moiety. Its molecular formula is C12H8ClN3O2C_{12}H_{8}ClN_{3}O_{2}, with a molecular weight of 261.66 g/mol. The synthesis typically involves the reaction of chlorinated pyrimidine derivatives with benzonitrile precursors under specific conditions such as the use of bases like sodium hydroxide or potassium carbonate in organic solvents like DMF or DMSO .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential therapeutic applications. Key areas of interest include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially leading to therapeutic applications in chronic inflammatory diseases.
  • Enzyme Inhibition : It interacts with various enzymes, influencing their activity and thus affecting metabolic pathways.

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, leading to various physiological outcomes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation or inflammatory responses .

Table 1: Summary of Biological Activities

Activity Findings
AnticancerInhibits tumor growth in vitro; potential for development as an anti-cancer agent .
Anti-inflammatoryModulates inflammatory cytokines; reduces markers of inflammation in cell models .
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes; potential implications for metabolic diseases .

Case Study: Anticancer Potential

In a notable study, researchers evaluated the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against several types of cancer cells, including melanoma and breast cancer cells. The study utilized assays to measure cell viability and apoptosis induction, revealing that the compound effectively induces programmed cell death through the activation of intrinsic apoptotic pathways .

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^13C-NMR to confirm the benzonitrile and pyrimidine-dione moieties. For example, the benzonitrile group shows characteristic aromatic signals at δ 7.41–7.94 ppm (DMSO-d6), and the pyrimidine-dione carbonyls appear at ~165–171 ppm in 13C^13C-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 261.66 (C12_{12}H8_8ClN3_3O2_2) .
  • Infrared (IR) Spectroscopy : Detect CN stretch (~2220 cm1^{-1}) and carbonyl stretches (~1700–1750 cm1^{-1}) .
  • Chromatographic Purity : HPLC/UV at 254 nm with a C18 column (mobile phase: acetonitrile/water) to assess purity (>98%) .

Basic Question: What synthetic routes are reported for the preparation of this compound?

Q. Answer :

  • Stepwise Condensation :
    • React 6-chloro-3-methyluracil with 2-(bromomethyl)benzonitrile under basic conditions (e.g., K2_2CO3_3/DMF) to form the methylene bridge .
    • Purify via recrystallization (ethanol/water) to achieve intermediates with >95% yield .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics for the pyrimidine ring formation, reducing reaction time from 12 h to 2 h .
  • Critical Note : Monitor for byproducts like N-alkylation isomers using TLC (silica gel, ethyl acetate/hexane) .

Advanced Question: How does this compound interact with dipeptidyl peptidase-4 (DPP-4) in enzymatic inhibition studies?

Q. Answer :

  • Binding Mechanism : The pyrimidine-dione core forms hydrogen bonds with DPP-4’s catalytic triad (e.g., Tyr547, Glu205), while the benzonitrile group engages in π-π stacking with Phe357 .
  • Validation Methods :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (Kd_d ~ 10 nM) .
    • X-ray Crystallography : Resolve co-crystal structures with DPP-4 (PDB: 2SH) to visualize halogen (Cl) and hydrophobic interactions .
  • Contradictions : Some analogs show reduced activity due to steric hindrance from 3-methyl substitution; compare with sitagliptin (non-methylated) for SAR analysis .

Advanced Question: What strategies are employed to resolve contradictory bioactivity data in DPP-4 inhibition assays?

Q. Answer :

  • Experimental Design :
    • Use standardized DPP-4 kits (e.g., recombinant human DPP-4) with controls (sitagliptin IC50_{50} = 18 nM) to normalize inter-lab variability .
    • Test in both fluorogenic (e.g., Gly-Pro-AMC substrate) and cell-based assays (Caco-2 monolayers) to distinguish membrane permeability effects .
  • Data Interpretation :
    • If IC50_{50} varies >2-fold, check compound stability under assay conditions (pH 7.4, 37°C) via LC-MS .
    • Address false positives by pre-incubating with serum albumin to rule out nonspecific binding .

Advanced Question: How are structural modifications of this compound evaluated for enhanced pharmacokinetic properties?

Q. Answer :

  • Rational Modifications :
    • Piperidine Substitution : Replace the 6-chloro group with (3R)-3-aminopiperidine to improve solubility (logP reduction from 2.1 to 1.4) and half-life (t1/2_{1/2} = 12 h in rats) .
    • Prodrug Synthesis : Esterify the benzonitrile to enhance oral bioavailability (e.g., alogliptin benzoate, 100% F in humans) .
  • Methodology :
    • ADMET Screening : Use Caco-2 permeability assays and cytochrome P450 inhibition panels .
    • In Vivo Validation : Compare AUC(0–24h) in Sprague-Dawley rats dosed at 10 mg/kg .

Advanced Question: What analytical challenges arise in quantifying degradation products of this compound under stress conditions?

Q. Answer :

  • Degradation Pathways :
    • Hydrolysis : Pyrimidine-dione ring opens at pH < 3 or > 9, forming 6-chlorouracil and 2-(aminomethyl)benzonitrile .
    • Oxidation : Benzonitrile converts to benzamide under radical stress (H2_2O2_2/UV) .
  • Analytical Solutions :
    • Stability-Indicating HPTLC : Use silica gel 60 F254_{254} plates with toluene/acetone (7:3) to resolve degradation products (Rf_f = 0.42 for intact compound) .
    • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions (e.g., m/z 262 → 154 for the parent ion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-((6-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.